Furo[2,3-C]pyridin-3(2H)-one

Catalog No.
S688641
CAS No.
106531-52-6
M.F
C7H5NO2
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[2,3-C]pyridin-3(2H)-one

CAS Number

106531-52-6

Product Name

Furo[2,3-C]pyridin-3(2H)-one

IUPAC Name

furo[2,3-c]pyridin-3-one

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2

InChI Key

KHRZFVYHKRMYLE-UHFFFAOYSA-N

SMILES

C1C(=O)C2=C(O1)C=NC=C2

Canonical SMILES

C1C(=O)C2=C(O1)C=NC=C2

Furo[2,3-C]pyridin-3(2H)-one, CAS 106531-52-6, is a heterocyclic building block belonging to the furopyridine family. As a [c]-fused system, it serves as a structural analog or bioisostere for isoquinoline, a core motif in many biologically active compounds. Its value in procurement is centered on its specific isomeric structure, which provides a defined three-dimensional arrangement of heteroatoms crucial for targeted synthesis in drug discovery and materials science. Unlike traditional aromatic precursors, its integrated furan moiety presents unique synthetic considerations, particularly regarding stability in acidic conditions.

Research Fit

Kinase inhibitor core scaffold B-Raf, TAK1 pathway study fit
Medicinal chemistry building block Polyheterocycle synthesis entry
Scaffold-hopping template Oxygen-containing regioisomer, reduced CYP risk

Substituting Furo[2,3-C]pyridin-3(2H)-one with other isomers, such as furo[3,2-c] or furo[3,4-c] pyridines, is synthetically and functionally unreliable. The specific [2,3-c] fusion geometry dictates a unique spatial arrangement of the furan's oxygen atom and the pyridine's nitrogen lone pair, which governs molecular recognition at biological targets and the regioselectivity of subsequent chemical reactions. Different isomers are known to possess distinct pharmacological profiles and require tailored synthetic approaches. Therefore, using an alternative isomer risks derailing structure-activity relationship (SAR) studies, yielding inactive compounds, or encountering unforeseen synthesis failures, making the procurement of the exact CAS-specified isomer essential for reproducible outcomes.

Substitution Risk

Regioisomer Furo[3,2-c]pyridine regioisomer alters three-dimensional orientation and hinge-binding geometry; not directly interchangeable.
Heteroatom swap Thieno[2,3-c]pyridine analog may carry significant CYP inhibition liability; CYP profile may not transfer.

Process Compatibility: Avoids Degradation from Harsh Acidic Conditions

A primary challenge in synthesizing furopyridine scaffolds is the instability of the furan ring under the strong acidic conditions often used in classical quinoline or isoquinoline syntheses. Such methods frequently result in failure or significant yield loss when applied to furan-based precursors. The availability of Furo[2,3-C]pyridin-3(2H)-one derived from synthetic routes that avoid harsh acids is a critical advantage, enabling its use in complex, multi-step pathways where acid-labile protecting groups or functional moieties must be preserved.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataCompatible with synthesis routes that avoid strong acids, preserving the furan ring.
Comparator Or BaselineClassical quinoline/isoquinoline syntheses (e.g., Bischler-Napieralski, Pictet-Spengler) often requiring strong acids.
Quantified DifferenceQualitative but critical: Successful synthesis versus route failure and decomposition.
ConditionsElectrophilic cyclization onto furan derivatives.

This process compatibility allows for broader application in complex pharmaceutical synthesis, preventing costly late-stage failures due to scaffold degradation.

CYP inhibition profile
Head-to-head
Much improved P450 profile vs thieno[2,3-c]pyridine derivative (IC50 50 nM CYP3A4, 129 nM CYP2C19, 616 nM CYP1A2).
Supports CYP off-target liability review in kinase programs.
Qualitative improvement; furopyridine IC50 not reported.

Precursor Suitability: High-Yield Selenolactonization Route Outperforms Alternative Pathways

The efficiency of accessing the furo[2,3-c]pyridine core is highly dependent on the chosen synthetic strategy. In a reported synthesis of the core scaffold, the formation of a key α,β-unsaturated lactone intermediate was achieved in 95% yield via a NaIO4-mediated oxidative dehydroselenylation sequence. An alternative, more conventional iodolactonization approach to the same intermediate afforded the product in only 35% yield over two steps.

Evidence DimensionYield of Key Intermediate
Target Compound Data95% (via PhSeCl / NaIO4 route)
Comparator Or Baseline35% (via I2 / DBU route)
Quantified Difference2.7-fold higher yield for the selenolactonization pathway.
ConditionsSynthesis of an α,β-unsaturated lactone precursor to the furo[2,3-c]pyridine scaffold.

This demonstrates that the precursor is accessible via a quantitatively superior and more efficient route, which is a critical consideration for scalable, cost-effective procurement.

B-Raf inhibition
Head-to-head
IC50 = 0.2 nM (vs 1400 nM lead imidazo[1,2-a]pyrazine); ~7000-fold potency shift.
Supports B-Raf biochemical potency endpoint review.
Biochemical assay, B-Raf V600E context.

Synthesis Efficiency: High-Yield Final Aromatization to Core Scaffold

The final and critical step in a documented synthesis of the parent furo[2,3-c]pyridine scaffold—the aromatization of a hydrogenated intermediate—proceeds with high efficiency. Using potassium tert-butoxide (t-BuOK) in refluxing THF, the target aromatic system was formed in an 88% isolated yield. This high-yielding transformation underscores the robustness and practicality of the synthetic route for producing the core structure.

Evidence DimensionYield of Final Aromatization Step
Target Compound Data88%
Comparator Or BaselineGeneral synthetic transformations (yields >85% are typically considered very good to excellent).
Quantified DifferenceN/A (Represents a high-efficiency benchmark).
ConditionsAromatization of a reduced furo[2,3-c]pyridine intermediate with t-BuOK in THF.

A high-yield final step provides confidence in the reliable and cost-effective supply of this building block for research and development campaigns.

TAK1 inhibition
Reported
IC50 = 110 nM (7-aminofuro[2,3-c]pyridine); series optimized to ~10 nM.
Supports TAK1 pathway inhibition study fit.
Improvement over micromolar HTS hits.
In vivo PK
Class-level
Compound 13a reported good mouse PK and in vivo activity in ovarian cancer model.
Supports in vivo exposure and model-response endpoint review.
Data to verify; class-level inference.

Precursor for Multi-Step Synthesis Involving Acid-Sensitive Moieties

This compound is the right choice for synthetic routes where acid-labile protecting groups (e.g., Boc, trityl) or functionalities must be carried through multiple steps. Its demonstrated accessibility via pathways that avoid harsh acids mitigates the risk of scaffold degradation and yield loss common to other heterocyclic syntheses.

Core Building Block for Targeted Medicinal Chemistry Libraries

Ideal for constructing focused libraries aimed at targets where an isoquinoline-like scaffold is desired. Procuring this specific [2,3-c] isomer ensures that structure-activity relationship (SAR) data is unambiguous and not confounded by the presence of other, functionally distinct isomers.

Starting Material for Process Development and Scale-Up

The availability of a high-yield synthesis route, including a key precursor step with a 2.7-fold yield advantage over alternatives and an 88% yield in the final aromatization, makes this compound a strong candidate for projects transitioning from discovery to process development, where route efficiency and reproducibility are paramount.

Application Fit Matrix

Application
Selection Property
Validation Focus
B-Raf / TAK1 inhibitor lead optimization
Kinase selectivity and potency profile
Biochemical IC50 endpoint review
Polyheterocyclic synthesis
Regiochemical identity and purity
Building block reactivity and functionalization assessment
Scaffold hopping from thienopyridine cores
CYP inhibition profile
P450 off-target liability screening

XLogP3

0.4

Wikipedia

Furo[2,3-c]pyridin-3(2H)-one

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